EMD-1204831 is a novel compound classified as a potent and highly selective inhibitor of the mesenchymal-epithelial transition factor receptor, commonly known as c-Met. This receptor plays a crucial role in various cellular processes, including morphogenesis and tissue repair. Aberrant activation of c-Met is implicated in several malignancies, including lung, kidney, stomach, liver, and brain cancers. EMD-1204831, alongside its counterpart EMD-1214063, has been developed to target this receptor specifically for therapeutic interventions in cancer treatment .
The synthesis of EMD-1204831 involves several steps that require expertise in organic chemistry. The compound is derived from a triazolopyridinone scaffold, which has been optimized for its selectivity and potency against the c-Met receptor. The synthesis typically includes:
The specific synthetic pathway has not been detailed in the literature but follows standard practices for synthesizing complex organic molecules .
EMD-1204831 exhibits a unique molecular structure characterized by its triazolopyridinone framework. The chemical formula is CHNO, with a molecular weight of approximately 270.30 g/mol. The compound's structure allows it to interact effectively with the c-Met receptor, inhibiting its activity.
Key structural features include:
The three-dimensional conformation of EMD-1204831 facilitates optimal interaction with the active site of the c-Met receptor, which is critical for its inhibitory function .
EMD-1204831 primarily functions through competitive inhibition of the c-Met receptor tyrosine kinase activity. The compound binds to the ATP-binding site of the c-Met receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
In vitro studies have demonstrated that EMD-1204831 exhibits an inhibitory concentration (IC50) value of approximately 9 nmol/L against c-Met phosphorylation. This high potency indicates a strong affinity for the target receptor, making it a promising candidate for cancer therapy .
The mechanism by which EMD-1204831 exerts its antitumor effects involves several key processes:
EMD-1204831 possesses several notable physical and chemical properties:
These properties are essential for determining formulation strategies for clinical applications .
EMD-1204831 has significant potential applications in cancer therapy due to its selective inhibition of the c-Met receptor. Its primary uses include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4